

Technical Reference Guide: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Standards

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Compound of Interest

Compound Name: *N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide*

CAS No.: 196194-97-5

Cat. No.: B1646823

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Executive Summary & Chemical Profile

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a critical reference material used primarily in two high-stakes domains: as a genotoxic impurity marker in the synthesis of acetanilide-based pharmaceuticals and as a biomarker for oxidative stress (specifically peroxynitrite-mediated oxidation of 2-methylmethacetin).

Accurate quantification of this compound is essential due to the nitro-aromatic moiety, which often flags a compound for mutagenicity alerts (ICH M7 guidelines).[1] This guide compares sourcing options, details validation protocols, and provides the specific synthesis pathway to distinguish it from its structural analogs.

Chemical Identity Card

Property	Specification
CAS Number	196194-97-5 (Distinct from the non-methylated analog 119-81-3)
IUPAC Name	N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₄
Molecular Weight	224.21 g/mol
Appearance	Colorless to pale yellow laths (crystallized from water)
Solubility	DMSO, Methanol, warm Water; sparingly soluble in cold water
Key Structural Feature	Nitro group at C5 twisted ~12° out of phenyl plane; Acetamide twisted ~47°

Comparative Analysis: Reference Standard Grades

When sourcing this material for analytical method validation (HPLC or LC-MS), researchers often face a choice between three "grades" of material. The following analysis objectively compares these alternatives based on regulatory suitability and experimental risk.

Decision Matrix: Selecting the Right Standard

Feature	Option A: ISO 17034 CRM	Option B: Analytical Standard (>98%)	Option C: Research/Synthesis Grade (~95%)
Definition	Certified Reference Material with metrological traceability.	High-purity material characterized by HPLC/NMR.[1]	Material intended as a synthesis intermediate.[1][2]
Traceability	High (NIST/BIPM traceable weights used).[1]	Medium (CoA provided, but uncertainty not calculated).[1]	Low (Batch-to-batch variability high).[1]
Primary Use	Release testing of GMP drug substances; Legal disputes.[1]	Method development; Routine impurity quantification; R&D.	Synthesis starting material; Qualitative identification (RT check).[1]
Cost Factor	(Often custom synthesis required).[1]	(Standard commercial pricing).[1]	\$ (Bulk availability).[1]
Risk Profile	Lowest Risk.	Acceptable Risk (If secondary verification is performed).	High Risk (Likely contains regioisomers like the 6-nitro analog).[1]

Expert Insight: For **N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide**, Option B (Analytical Standard) is the industry standard. True CRMs (Option A) are rarely available off-the-shelf for this specific metabolite.[1] Researchers must often purchase Option B and perform an in-house "Standard Qualification" (described in Section 4).[1]

Critical Sourcing Warning

Do not confuse CAS 196194-97-5 with CAS 119-81-3.

- CAS 119-81-3:N-(4-Methoxy-2-nitrophenyl)acetamide (Lacks the 2-methyl group).[2][3]

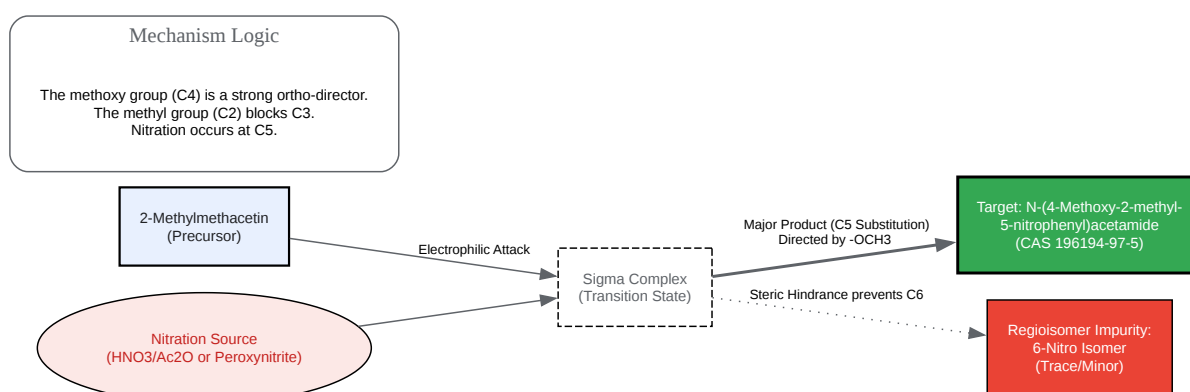
- Impact: Using the wrong standard will result in a retention time shift (approx.[1] 0.5 - 1.5 min difference in reverse-phase C18) and incorrect mass transitions (210 vs 224 Da), leading to false negatives in impurity screening.[1]

Technical Workflow: Synthesis & Metabolic Origin

Understanding the origin of this impurity ensures robust method development.[1] It is formed via electrophilic nitration where the methoxy group directs the nitro group to the ortho position (C5), while the acetamide group weakly deactivates the ring.[1][4][5]

Pathway Diagram

The following diagram illustrates the formation pathway (biomimetic and synthetic) and the critical divergence from potential regioisomers.



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Figure 1: Reaction pathway showing the regioselective formation of the target standard.[1][4][6][7] The 5-nitro position is favored over the 6-nitro position due to steric hindrance from the acetamide group.[1]

Experimental Protocol: Standard Qualification

If a Certified Reference Material is unavailable, you must qualify your Analytical Standard (Option B) before using it for quantitative work.[1]

Protocol: "Self-Validating" Purity Check via HPLC-PDA-MS

Objective: Confirm identity and purity using orthogonal detection (UV and Mass Spec).

Reagents:

- Acetonitrile (LC-MS Grade)[1]
- Water (Milli-Q, 18.2 MΩ)[1]
- Formic Acid (0.1%)[1]
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8μm)[1]

Instrument Parameters:

- Flow Rate: 0.3 mL/min[1]
- Column Temp: 40°C
- Detection A (UV): PDA scanning 210–400 nm (Extract chromatogram at 254 nm and 280 nm).[1]
- Detection B (MS): ESI Positive Mode.

Gradient Profile:

Time (min)	% Solvent A (0.1% FA in Water)	% Solvent B (ACN)	Phase
0.00	95	5	Equilibration
1.00	95	5	Load
10.00	5	95	Ramp
12.00	5	95	Wash

| 12.10 | 95 | 5 | Re-equilibration |

Validation Steps (The "Self-Check"):

- Mass Confirmation: Look for the parent ion

Da.[\[1\]](#)

- Check: If you see 211.2 Da, you have the wrong standard (non-methylated analog).[\[1\]](#)

- Purity Calculation: Integrate the PDA peak area at 254 nm.

- Formula:

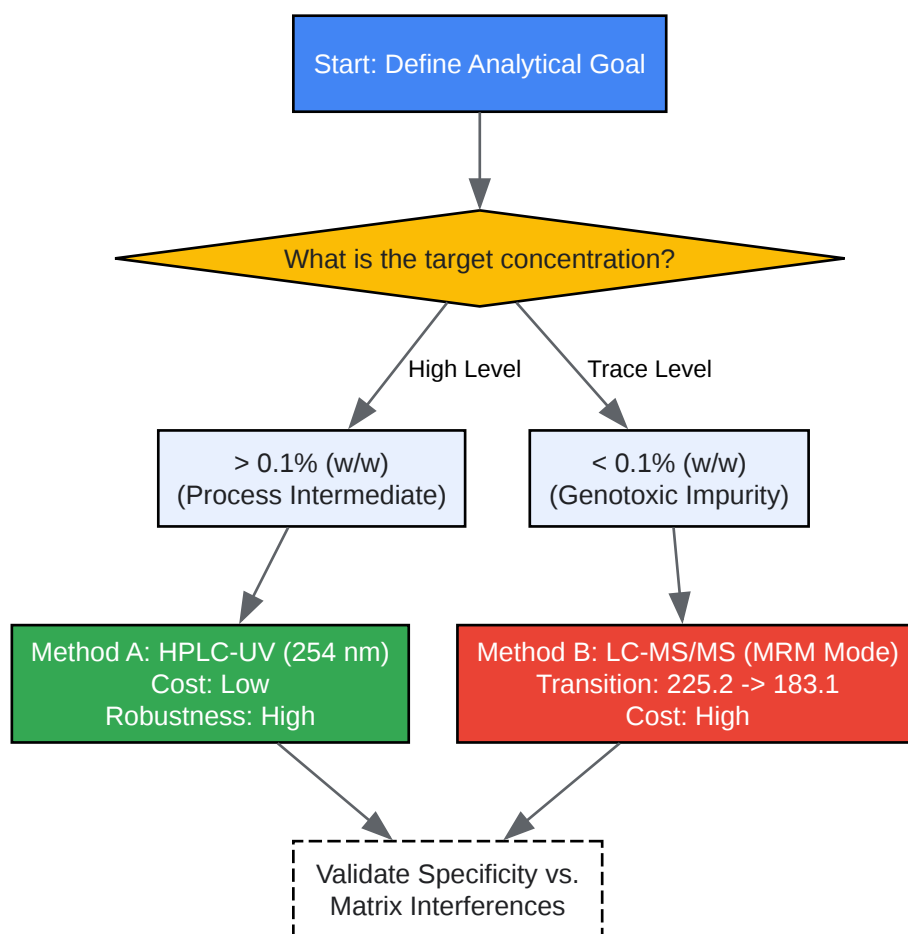
.[\[1\]](#)

- Requirement: Must be >98.0% for use as a quantitative standard.[\[1\]](#)

- Isomer Check: Inspect the baseline for a small shoulder peak immediately following the main peak.[\[1\]](#) This is often the 6-nitro isomer.[\[1\]](#) If >0.5%, the standard requires recrystallization (from boiling water).[\[1\]](#)

Analytical Decision Workflow

Use this logic flow to determine the appropriate analytical technique based on your sensitivity requirements.



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Figure 2: Decision matrix for selecting the analytical method. HPLC-UV is sufficient for synthesis monitoring, while LC-MS/MS is required for trace impurity analysis due to the potential genotoxicity of nitro-aromatics.

References

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